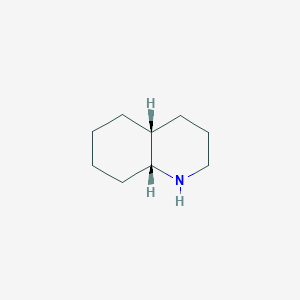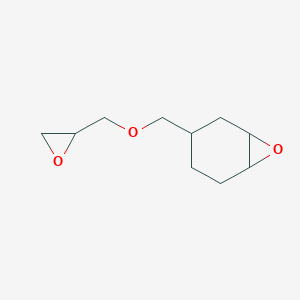
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 1.0)heptane, 3-((oxiranylmethoxy)methyl)-.
Applications De Recherche Scientifique
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the epoxide group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. However, it has been shown to be relatively non-toxic in animal studies, indicating its potential for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is its high yield in synthesis. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several potential future directions for research on 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. One area of interest is in the development of new synthetic methods for the compound, which could improve its yield and make it more accessible for use in various applications. Additionally, further studies on the compound's mechanism of action could provide insights into its potential use in organic synthesis and other fields. Finally, research on the compound's toxicity and safety profile could help to determine its potential for use in various applications.
Méthodes De Synthèse
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- involves the reaction of 3-chloro-1,2-epoxypropane with 2,5-dihydrofuran in the presence of a strong base. This reaction results in the formation of the desired compound with a yield of around 60%.
Propriétés
Numéro CAS |
10578-42-4 |
|---|---|
Nom du produit |
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-(oxiran-2-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-9-10(13-9)3-7(1)4-11-5-8-6-12-8/h7-10H,1-6H2 |
Clé InChI |
BOICCJPODWMTEY-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CO3 |
SMILES canonique |
C1CC2C(O2)CC1COCC3CO3 |
Synonymes |
BA42'581 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



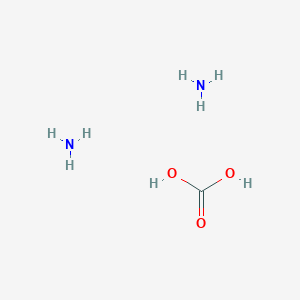
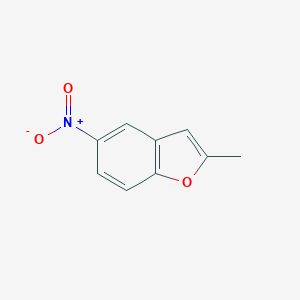
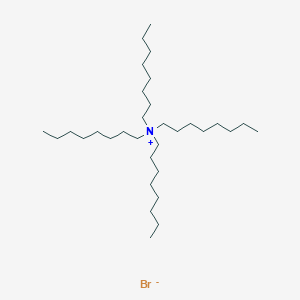
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
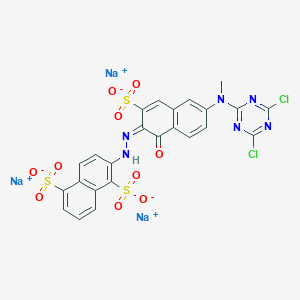
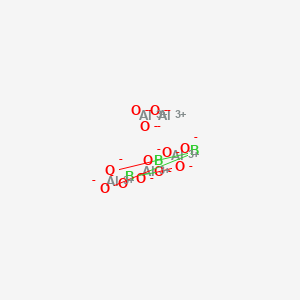
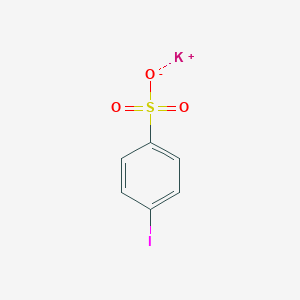
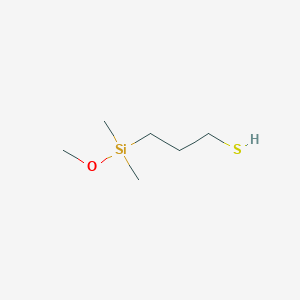
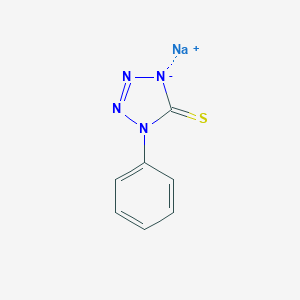
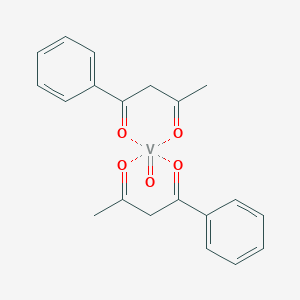
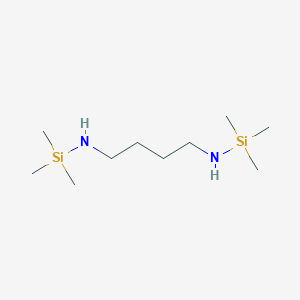
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
